molecular formula C9H19NO B4291619 1,2,2,5-tetramethyl-4-piperidinol

1,2,2,5-tetramethyl-4-piperidinol

Cat. No.: B4291619
M. Wt: 157.25 g/mol
InChI Key: VCTKUJRILCIKDW-UHFFFAOYSA-N
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Description

1,2,2,5-Tetramethylpiperidin-4-ol is an organic compound belonging to the piperidine family. It is characterized by its unique structure, which includes four methyl groups attached to the piperidine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,5-Tetramethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, the thermal treatment of a mixture of 2,2,6,6-tetramethylpiperidin-4-ol and allyl or benzyl bromide derivatives can yield N-alkylated compounds . This reaction typically requires prolonged heating, but microwave irradiation can significantly reduce the reaction time and improve yields.

Industrial Production Methods

In industrial settings, the production of 1,2,2,5-tetramethyl-4-piperidinol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,2,5-Tetramethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like platinum-phosphinito-phosphinous acid complexes for oxidative fragmentation , and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include piperidinone derivatives, primary amines, and various substituted piperidines. These products have significant applications in pharmaceuticals and other chemical industries.

Mechanism of Action

The mechanism of action of 1,2,2,5-tetramethyl-4-piperidinol involves its interaction with various molecular targets and pathways. For instance, in oxidative reactions, it acts as a hydrogen donor, facilitating the transfer of hydrogen atoms to acceptor molecules . This property makes it valuable in catalytic processes where hydrogen transfer is essential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2,5-Tetramethylpiperidin-4-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,2,2,5-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7-6-10(4)9(2,3)5-8(7)11/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTKUJRILCIKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CC1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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